molecular formula C21H25N7O2 B2435578 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-morpholinobenzamide CAS No. 2309557-76-2

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-morpholinobenzamide

Cat. No.: B2435578
CAS No.: 2309557-76-2
M. Wt: 407.478
InChI Key: AUZBFMJPHWMSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-morpholinobenzamide” is a compound that has been disclosed for use in preparing medicaments for relieving or controlling excessive lung inflammatory reaction . It can effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 281.32 . It is a solid at ambient temperature . Its boiling point is between 200-201°C .

Scientific Research Applications

Triazolo- and Tetrazolopyridazine Derivatives

A study by Katrusiak et al. (2001) on triazolo- and tetrazolopyridazine derivatives highlighted their significant activity in lowering blood pressure without affecting the heart rate in rat models. These findings suggest that compounds with similar structures, including the one , might have potential applications in cardiovascular research, particularly in developing new treatments for hypertension (Katrusiak et al., 2001).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, such as those conducted by Bektaş et al. (2007), has demonstrated that these compounds possess good to moderate antimicrobial activities against various test microorganisms. This indicates that N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-morpholinobenzamide could be explored for its antimicrobial properties, contributing to the search for new antibiotics or antiseptic agents (Bektaş et al., 2007).

Antitumor and Anticancer Potential

A study by Muhammad et al. (2017) on morpholine-based heterocycles, which share structural similarities with the compound , showed promising antitumor activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This suggests that this compound could have potential research applications in oncology, specifically in the development of new chemotherapeutic agents (Muhammad et al., 2017).

Anti-inflammatory and Analgesic Activities

Hussein et al. (2011) synthesized new 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazines derivatives and evaluated them for anti-inflammatory and analgesic activities. Similar research on this compound could uncover its potential in treating inflammatory conditions and pain management (Hussein et al., 2011).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302+H312+H332;H319;H335 . This means it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-15-22-23-19-7-8-20(24-28(15)19)27-13-18(14-27)25(2)21(29)16-3-5-17(6-4-16)26-9-11-30-12-10-26/h3-8,18H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZBFMJPHWMSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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